Cas no 1552269-52-9 (3-(1,1-difluoroethyl)morpholine)

3-(1,1-difluoroethyl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 3-(1,1-difluoroethyl)morpholine
- 1552269-52-9
- EN300-1929150
- IUILFMGWOMMQSM-UHFFFAOYSA-N
-
- Inchi: 1S/C6H11F2NO/c1-6(7,8)5-4-10-3-2-9-5/h5,9H,2-4H2,1H3
- InChI Key: IUILFMGWOMMQSM-UHFFFAOYSA-N
- SMILES: FC(C)(C1COCCN1)F
Computed Properties
- Exact Mass: 151.08087030g/mol
- Monoisotopic Mass: 151.08087030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 21.3Ų
3-(1,1-difluoroethyl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1929150-0.25g |
3-(1,1-difluoroethyl)morpholine |
1552269-52-9 | 95% | 0.25g |
$955.0 | 2023-09-17 | |
Enamine | EN300-1929150-1.0g |
3-(1,1-difluoroethyl)morpholine |
1552269-52-9 | 95% | 1g |
$1929.0 | 2023-05-31 | |
Enamine | EN300-1929150-2.5g |
3-(1,1-difluoroethyl)morpholine |
1552269-52-9 | 95% | 2.5g |
$3782.0 | 2023-09-17 | |
Enamine | EN300-1929150-10.0g |
3-(1,1-difluoroethyl)morpholine |
1552269-52-9 | 95% | 10g |
$8295.0 | 2023-05-31 | |
Enamine | EN300-1929150-5g |
3-(1,1-difluoroethyl)morpholine |
1552269-52-9 | 95% | 5g |
$5594.0 | 2023-09-17 | |
Enamine | EN300-1929150-10g |
3-(1,1-difluoroethyl)morpholine |
1552269-52-9 | 95% | 10g |
$8295.0 | 2023-09-17 | |
1PlusChem | 1P027ODT-100mg |
3-(1,1-difluoroethyl)morpholine |
1552269-52-9 | 95% | 100mg |
$889.00 | 2024-06-20 | |
1PlusChem | 1P027ODT-50mg |
3-(1,1-difluoroethyl)morpholine |
1552269-52-9 | 95% | 50mg |
$696.00 | 2024-06-20 | |
1PlusChem | 1P027ODT-5g |
3-(1,1-difluoroethyl)morpholine |
1552269-52-9 | 95% | 5g |
$6976.00 | 2023-12-21 | |
Enamine | EN300-1929150-0.05g |
3-(1,1-difluoroethyl)morpholine |
1552269-52-9 | 95% | 0.05g |
$513.0 | 2023-09-17 |
3-(1,1-difluoroethyl)morpholine Related Literature
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
Additional information on 3-(1,1-difluoroethyl)morpholine
Professional Introduction to Compound with CAS No. 1552269-52-9 and Product Name: 3-(1,1-difluoroethyl)morpholine
The compound with the CAS number 1552269-52-9 is identified by the product name 3-(1,1-difluoroethyl)morpholine, a derivative of morpholine featuring a unique (1,1-difluoroethyl) side chain. This compound has garnered significant attention in the field of pharmaceutical research due to its structural and functional properties, which make it a promising candidate for various applications.
In recent years, the exploration of fluorinated compounds has been a focal point in medicinal chemistry, owing to the ability of fluorine atoms to modulate metabolic stability, lipophilicity, and binding affinity. The introduction of fluorine into morpholine derivatives, such as 3-(1,1-difluoroethyl)morpholine, can lead to enhanced pharmacokinetic profiles and improved biological activity. This modification has been extensively studied in the development of novel therapeutic agents.
One of the most compelling aspects of 3-(1,1-difluoroethyl)morpholine is its potential in the design of enzyme inhibitors. Morpholine derivatives are known to exhibit inhibitory effects on various enzymes by occupying specific binding pockets. The presence of the (1,1-difluoroethyl) group further enhances its interactions with target enzymes, potentially leading to more potent and selective inhibition. For instance, studies have shown that fluorinated morpholine derivatives can serve as scaffolds for developing inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
Moreover, the structural features of 3-(1,1-difluoroethyl)morpholine make it an attractive candidate for drug discovery programs aimed at addressing unmet medical needs. The compound’s ability to cross the blood-brain barrier has been explored in preclinical studies, suggesting its potential for treating central nervous system disorders. Additionally, its fluorinated side chain contributes to increased metabolic stability, reducing the need for frequent dosing and improving patient compliance.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic properties of 3-(1,1-difluoroethyl)morpholine with high accuracy. These computational models have been instrumental in guiding experimental design and optimizing drug candidates for clinical trials. By leveraging machine learning algorithms and molecular docking techniques, scientists have been able to identify novel analogs of this compound with enhanced therapeutic potential.
The synthesis of 3-(1,1-difluoroethyl)morpholine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and flow chemistry techniques, have been employed to streamline the production process. These methods not only improve efficiency but also minimize waste generation, aligning with sustainable chemistry principles.
In conclusion, 3-(1,1-difluoroethyl)morpholine (CAS No. 1552269-52-9) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its potential applications in drug development span across various therapeutic areas, making it a valuable compound for further investigation. As research continues to uncover new insights into its mechanisms of action and pharmacological properties, this compound is poised to play a crucial role in the next generation of therapeutics.
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